molecular formula C51H45N3O2 B11979347 [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate

Cat. No.: B11979347
M. Wt: 731.9 g/mol
InChI Key: VGHUWPLFLVESCA-UHFFFAOYSA-N
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Description

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: is a complex organic compound that features an indole core substituted with tritylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of tritylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated indole compounds.

Scientific Research Applications

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate involves its interaction with specific molecular targets. The tritylamino groups can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The indole core may also interact with cellular receptors, modulating various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-aminoethyl)-1H-indol-5-yl] 3-(amino)propanoate
  • [3-(2-benzylamino)ethyl]-1H-indol-5-yl] 3-(benzylamino)propanoate

Uniqueness

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: is unique due to the presence of tritylamino groups, which enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C51H45N3O2

Molecular Weight

731.9 g/mol

IUPAC Name

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate

InChI

InChI=1S/C51H45N3O2/c55-49(34-36-54-51(43-25-13-4-14-26-43,44-27-15-5-16-28-44)45-29-17-6-18-30-45)56-46-31-32-48-47(37-46)39(38-52-48)33-35-53-50(40-19-7-1-8-20-40,41-21-9-2-10-22-41)42-23-11-3-12-24-42/h1-32,37-38,52-54H,33-36H2

InChI Key

VGHUWPLFLVESCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)CCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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